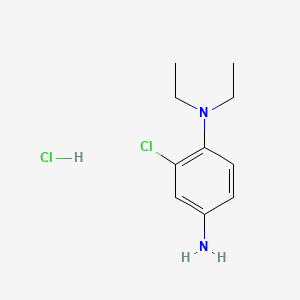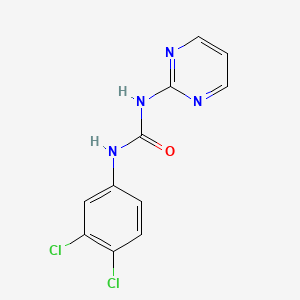
5,5-Dichloro-1-phenyl-2,4-pentadien-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5-Dichloro-1-phenyl-2,4-pentadien-1-one is an organic compound with the molecular formula C11H8Cl2O It is known for its unique structure, which includes two chlorine atoms and a phenyl group attached to a pentadienone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Dichloro-1-phenyl-2,4-pentadien-1-one typically involves the chlorination of 1-phenyl-2,4-pentadien-1-one. The reaction is carried out under controlled conditions to ensure the selective introduction of chlorine atoms at the 5,5-positions. Common reagents used in this process include chlorine gas or N-chlorosuccinimide (NCS) in the presence of a suitable solvent like dichloromethane.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature and reaction time, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 5,5-Dichloro-1-phenyl-2,4-pentadien-1-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Addition Reactions: The conjugated diene system allows for addition reactions with electrophiles, such as hydrogen halides or halogens.
Oxidation and Reduction: The compound can be oxidized to form corresponding epoxides or reduced to yield alcohols.
Common Reagents and Conditions:
Substitution: Reagents like sodium amide or thiourea in solvents such as ethanol or dimethylformamide (DMF).
Addition: Halogens (e.g., bromine) in solvents like carbon tetrachloride.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).
Major Products:
Substitution: Formation of substituted phenylpentadienones.
Addition: Formation of halogenated derivatives.
Oxidation: Formation of epoxides.
Reduction: Formation of alcohols.
Applications De Recherche Scientifique
5,5-Dichloro-1-phenyl-2,4-pentadien-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5,5-Dichloro-1-phenyl-2,4-pentadien-1-one involves its interaction with various molecular targets. The compound’s reactivity is primarily due to the presence of the conjugated diene system and the electron-withdrawing chlorine atoms. These features make it a versatile intermediate in organic synthesis, allowing it to participate in a wide range of chemical reactions.
Comparaison Avec Des Composés Similaires
1,5-Diphenyl-1,4-pentadien-3-one: Similar structure but lacks chlorine atoms, leading to different reactivity and applications.
1-(3-bromophenyl)-5,5-dichloropenta-2,4-dien-1-one: Contains a bromine atom instead of a phenyl group, resulting in distinct chemical properties.
Uniqueness: 5,5-Dichloro-1-phenyl-2,4-pentadien-1-one is unique due to the presence of two chlorine atoms at the 5,5-positions, which significantly influence its reactivity and potential applications. This compound’s ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis and research.
Propriétés
Numéro CAS |
66838-71-9 |
|---|---|
Formule moléculaire |
C11H8Cl2O |
Poids moléculaire |
227.08 g/mol |
Nom IUPAC |
5,5-dichloro-1-phenylpenta-2,4-dien-1-one |
InChI |
InChI=1S/C11H8Cl2O/c12-11(13)8-4-7-10(14)9-5-2-1-3-6-9/h1-8H |
Clé InChI |
SLTBUNVXRDNVFA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C=CC=C(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


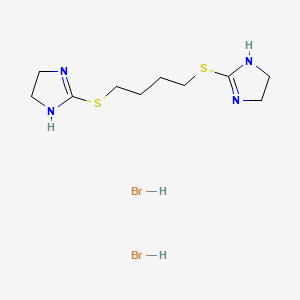
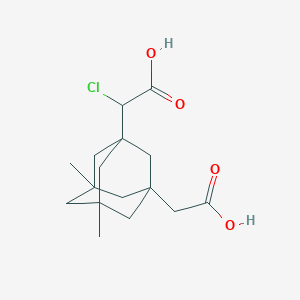
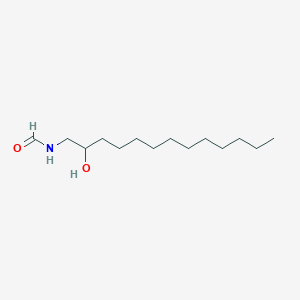
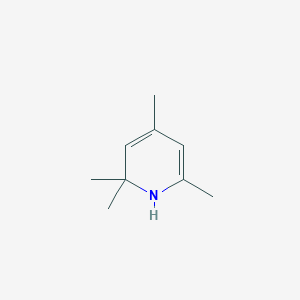
![Glycine, N-[(ethylthio)thioxomethyl]-](/img/structure/B15076917.png)
![2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B15076919.png)
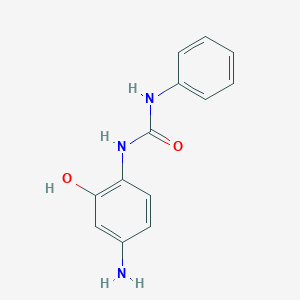
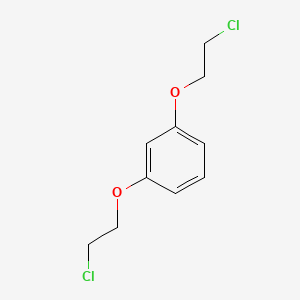
![2-methyl-N-(2,2,2-trichloro-1-{[(2-chloroanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B15076948.png)


